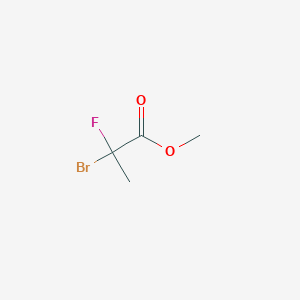

Methyl 2-bromo-2-fluoropropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-2-fluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrFO2/c1-4(5,6)3(7)8-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRDKJVRFGHKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466098 | |

| Record name | Methyl 2-bromo-2-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157415-07-1 | |

| Record name | Methyl 2-bromo-2-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromo-2-fluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Bromo 2 Fluoropropanoate

Direct Halogenation and Functionalization Strategies

Direct approaches to Methyl 2-bromo-2-fluoropropanoate involve the precise introduction of either a bromine or a fluorine atom onto a pre-functionalized propanoate precursor. These methods are often favored for their step-economy.

One of the most direct routes involves the selective bromination of a precursor that already contains the α-fluoro moiety, namely Methyl 2-fluoropropanoate. The key challenge in this approach is achieving high regioselectivity, ensuring that the bromination occurs exclusively at the α-carbon, which is activated by the adjacent carbonyl group.

The bromination of α-fluoropropanoates is typically achieved through a free-radical chain mechanism. byjus.com This process can be broken down into three fundamental stages: initiation, propagation, and termination. byjus.comchadsprep.com

Initiation: The reaction is started by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using UV light. wikipedia.org In this step, the initiator or light energy causes the homolytic cleavage of the bromine source (e.g., Br₂ or NBS), generating two bromine radicals (Br•). byjus.com

Propagation: This stage consists of two key steps that repeat in a chain reaction. First, a bromine radical abstracts the hydrogen atom from the α-carbon of Methyl 2-fluoropropanoate. This is the rate-determining step and is favored at this position due to the stability of the resulting carbon radical, which is influenced by the adjacent ester group. This forms an alkyl radical and a molecule of hydrogen bromide (HBr). Subsequently, the newly formed carbon radical reacts with another molecule of the bromine source (like Br₂ or NBS) to yield the final product, this compound, and another bromine radical, which continues the chain. byjus.comlibretexts.org

Termination: The chain reaction concludes when two radicals combine in various ways, such as two bromine radicals forming a bromine molecule, or a bromine radical and an alkyl radical combining to form the product. byjus.com

The thermodynamics of the propagation step are crucial; bromination is less exothermic than chlorination, which makes it a more selective process. libretexts.orgmasterorganicchemistry.com According to the Hammond postulate, the transition state for the endothermic hydrogen abstraction step in bromination more closely resembles the products (the carbon radical), making the reaction more sensitive to the stability of the radical intermediate. masterorganicchemistry.com

While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the reagent of choice for α-bromination of carbonyl compounds via a radical pathway. wikipedia.orgorganic-chemistry.org NBS is a crystalline solid that is easier and safer to handle than liquid bromine. masterorganicchemistry.com Its primary advantage is its ability to provide a low, constant concentration of molecular bromine in the reaction mixture, which is generated in situ by the reaction of NBS with HBr formed during the propagation step. masterorganicchemistry.com This low concentration of Br₂ is crucial for favoring the desired radical substitution pathway and suppressing competitive ionic reactions, such as the addition of bromine across a double bond if one were present. masterorganicchemistry.com

The reaction, often called the Wohl-Ziegler reaction, typically involves refluxing the substrate with NBS in a nonpolar solvent like carbon tetrachloride (CCl₄), along with a radical initiator. wikipedia.org Other brominating agents can also be employed for the α-bromination of carbonyl compounds, each with specific applications and conditions. nih.gov

Table 1: Comparison of Brominating Agents for α-Bromination

| Reagent | Typical Conditions | Notes |

|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN, benzoyl peroxide), heat or UV light, in CCl₄ | Provides a low concentration of Br₂, highly selective for allylic, benzylic, and α-carbonyl positions. wikipedia.orgmasterorganicchemistry.com |

| Bromodimethylsulfonium bromide (BDMS) | 0-5 °C or room temperature, no catalyst needed | Effective and regioselective for α-monobromination of β-keto esters and 1,3-diketones. nih.gov |

| Molecular Bromine (Br₂) | Acid or base catalyst | Can lead to multiple brominations and side reactions if not carefully controlled. |

An alternative strategy involves introducing the fluorine atom onto a molecule that already contains bromine. A logical precursor for such a transformation would be a geminal dihalopropanoate, such as Methyl 2,2-dibromopropanoate. In this scenario, one of the bromine atoms is selectively substituted by a fluoride (B91410) ion via a nucleophilic substitution reaction.

State-of-the-art methods for α-fluorination of carbonyls often use electrophilic fluorinating agents. nih.gov However, nucleophilic fluorination provides a classic and effective alternative. This typically involves reacting the bromo-precursor with a source of fluoride ions, such as potassium fluoride (KF) or silver fluoride (AgF). The choice of the fluorinating agent and reaction conditions is critical to achieve high yields and prevent side reactions. For instance, the synthesis of 2-fluoropropionates from 2-chloropropionates has been reported using hydrogen fluoride with a catalyst. google.com The reduced reactivity of α-fluoro-α-bromo esters in SN2 reactions compared to their non-fluorinated counterparts is a known challenge, as the presence of fluorine can influence the electrostatic environment at the reaction center. researchgate.net

When the α-carbon is a chiral center, the stereochemical outcome of the nucleophilic substitution is of paramount importance. The fluorination of a chiral α-bromopropanoate proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. quora.com A hallmark of the SN2 reaction is the backside attack of the nucleophile (fluoride ion) on the carbon atom bearing the leaving group (bromide ion). khanacademy.org This concerted mechanism, where the new bond forms at the same time as the old bond breaks, results in a complete inversion of the stereochemical configuration at the chiral center, an effect known as a Walden inversion. quora.com

Achieving high stereochemical control requires conditions that strictly favor the SN2 pathway over the competing SN1 mechanism, which would lead to a racemic mixture of products. quora.comsemanticscholar.org Factors influencing this include the choice of solvent, the nature of the nucleophile, and the leaving group. Studies have shown that strong nucleophiles in conjunction with specific activators or catalysts can lead to highly associative SN2-like pathways with almost complete inversion of configuration. semanticscholar.org Recent advances in catalytic asymmetric nucleophilic fluorination have demonstrated the ability to achieve excellent enantioselectivity (up to >99% ee) and diastereoselectivity using chiral catalysts, even with challenging fluorine sources like BF₃·Et₂O. nih.gov

Table 2: Factors Influencing Stereochemical Control in SN2 Fluorination

| Factor | Favorable Condition for SN2 | Rationale |

|---|---|---|

| Substrate | Primary or secondary halide | Minimizes steric hindrance for backside attack. |

| Nucleophile | Strong, non-bulky (e.g., F⁻) | A strong nucleophile is necessary to attack the electrophilic carbon. |

| Leaving Group | Good leaving group (e.g., Br⁻, I⁻) | A stable anion that readily departs facilitates the reaction. |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | Solvates the cation but not the nucleophile, increasing nucleophile reactivity. |

Nucleophilic Fluorination of Related Alpha-Bromopropanoates

Multi-Step Synthesis from Readily Available Precursors

Constructing this compound can also be accomplished through a multi-step synthetic sequence starting from simple, commercially available materials. libretexts.org A logical and efficient pathway can be designed by combining the reactions discussed previously. One such pathway starts with Methyl 2-bromopropionate, a readily available reagent. sigmaaldrich.comchemicalbook.com

The proposed synthesis involves two main transformations:

Nucleophilic Fluorination: The first step is the conversion of Methyl 2-bromopropionate into Methyl 2-fluoropropanoate. This is a halogen exchange (Halex) reaction, where a bromide is replaced by a fluoride. This can be achieved using a nucleophilic fluoride source like potassium fluoride, often in a polar aprotic solvent to enhance the reactivity of the fluoride ion.

Radical Bromination: The second step takes the product from the first step, Methyl 2-fluoropropanoate, and subjects it to regioselective radical bromination as described in section 2.1.1. Using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN), a bromine atom is selectively introduced at the α-position, which is already substituted with fluorine. This yields the final target compound, this compound.

This multi-step approach allows for the controlled, sequential introduction of the two different halogen atoms onto the propanoate backbone.

Transformations Involving Alpha-Halogenated Esters

The synthesis of this compound can be achieved through various transformations starting from other alpha-halogenated esters. A common approach involves the halogen exchange of more readily available precursors.

One documented route involves the reaction of a 2-chloropropionate ester with a fluorinating agent. For instance, the reaction of 2-chloropropionate with potassium fluoride at elevated temperatures (180-190 °C) has been reported to yield the corresponding 2-fluoropropionate ester with a 56% yield. google.com Another method utilizes hydrogen fluoride in the presence of a catalyst like titanium tetrachloride or tin tetrachloride, reacting with 2-chloropropionate at temperatures between 50-200 °C for 20-30 hours, achieving yields of up to 83.2%. google.com

Similarly, transformations can start from bromo-precursors. Methyl 2-bromopropionate is a known starting material for the synthesis of 2-¹⁸F-fluoropropionic acid, a positron emission tomography (PET) imaging agent. sigmaaldrich.comchemicalbook.comyogiintermediates.com This suggests the feasibility of converting a bromo-ester to a fluoro-ester, a key conceptual step in the synthesis of the target compound.

Table 1: Synthesis of 2-Fluoropropionates from Alpha-Halogenated Esters

| Starting Material | Reagents | Conditions | Yield | Reference |

| 2-Chloropropionate | Potassium monofluoride | 180-190 °C | 56% | google.com |

| 2-Chloropropionate | Hydrogen fluoride, Titanium tetrachloride or Tin tetrachloride | 50-200 °C, 20-30h | Up to 83.2% | google.com |

Esterification and Derivatization Routes

Esterification represents a fundamental approach to synthesizing this compound, starting from the corresponding carboxylic acid, 2-bromo-2-fluoropropanoic acid. Standard esterification methods, such as Fischer-Speier esterification using methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid), are commonly employed.

Derivatization of related compounds also provides viable synthetic pathways. For example, the synthesis of methyl 2-bromo-2-methylpropionate can be achieved by the esterification of 2-bromo-2-methylpropionic acid with methanol, often catalyzed by sulfuric acid with refluxing for a couple of hours. chemicalbook.com A similar principle would apply to the synthesis of this compound from its corresponding acid.

Another relevant derivatization involves the transesterification reaction. A method for synthesizing methyl alpha-bromo-2-chlorophenylacetate involves the transesterification of alpha-bromo-2-chlorophenylacetic acid with methyl acetate (B1210297) using a Lewis acid catalyst such as magnesium perchlorate, titanium tetrachloride, or zinc chloride. google.com This approach could potentially be adapted for the synthesis of this compound.

Enantioselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods to access chiral analogs of this compound is crucial for applications in pharmaceuticals and agrochemicals, where specific stereoisomers often exhibit desired biological activity.

Application of Chiral Auxiliaries

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution offers a powerful and environmentally friendly method for separating enantiomers from a racemic mixture. conicet.gov.ar This technique relies on the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer and the product. mdpi.comgoogle.com

Lipases are known to catalyze the asymmetric hydrolysis of esters or the esterification of racemic acids in organic solvents. google.com For instance, Candida cylindracea lipase (B570770) can selectively catalyze the esterification of (R)-2-halopropionic acid. google.com Similarly, Burkholderia cepacia lipase has been used for the kinetic resolution of fluorinated arylcarboxylic acid esters through hydrolysis. mdpi.com This approach could be applied to a racemic mixture of this compound, where a lipase would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester.

Table 2: Examples of Enzymatic Resolution

| Enzyme | Racemic Substrate | Reaction Type | Outcome | Reference |

| Candida cylindracea lipase | 2-Halopropionic acid | Asymmetric esterification | Resolution of enantiomers | google.com |

| Burkholderia cepacia lipase | Fluorinated arylcarboxylic acid esters | Kinetic resolution via hydrolysis | Separation of enantiomers | mdpi.com |

| Candida rugosa MY lipase | 1-(isopropylamine)-3-phenoxy-2-propanol | Enantioselective transesterification | High enantiomeric excess of product | mdpi.com |

Asymmetric Catalysis in Related Systems

Asymmetric catalysis, employing a chiral catalyst to control the stereochemical outcome of a reaction, is a highly efficient method for producing enantiomerically pure compounds. While specific applications to this compound are not detailed in the provided context, related systems demonstrate the potential of this approach.

For instance, chiral iron(II) complexes have been shown to catalyze regio- and enantioselective α-halo-β-azido difunctionalization of α,β-unsaturated amides and esters. organic-chemistry.org Furthermore, ruthenium-based catalysts have been successfully used for the asymmetric addition of arylboronic acids to methyl 2-formylbenzoates to synthesize chiral 3-aryl-isobenzofuranones with high enantioselectivities. researchgate.net The development of analogous catalytic systems could provide a direct and atom-economical route to chiral this compound and its derivatives.

Industrial Scale Synthesis and Process Optimization Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process optimization to ensure efficiency, safety, and cost-effectiveness.

Key factors for industrial synthesis include the availability and cost of starting materials, reaction conditions, and purification methods. For instance, while high temperatures and pressures might be feasible in a lab, they can pose significant challenges and costs at an industrial scale. google.com Therefore, developing catalytic processes that operate under milder conditions is highly desirable.

The use of microchannel reactors offers a promising avenue for process optimization. These reactors provide enhanced mass and heat transfer, allowing for precise control over reaction parameters and potentially improving yields and selectivity. google.com A method for preparing tert-butyl bromide from tert-butanol (B103910) using a microchannel reactor has been described, highlighting the potential for this technology in industrial bromination processes. google.com

Furthermore, minimizing waste and developing environmentally benign processes are crucial considerations. Enzymatic resolutions, as discussed earlier, are advantageous in this regard due to their use of biodegradable catalysts and operation under mild conditions. mdpi.comgoogle.com The choice of solvents and reagents with lower environmental impact is also a key aspect of green chemistry principles that are increasingly important in industrial synthesis.

Elucidating Reaction Mechanisms and Reactivity Patterns of Methyl 2 Bromo 2 Fluoropropanoate

Nucleophilic Substitution Reactions at the Geminal Center

Nucleophilic substitution reactions involving α-halocarbonyl compounds, such as methyl 2-bromo-2-fluoropropanoate, are fundamental transformations in organic synthesis. jove.comfiveable.me The geminal center, being attached to both a bromine and a fluorine atom, presents a complex scenario for these reactions.

The S_N1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process, with the initial and rate-determining step being the formation of a carbocation intermediate. chemist.sglibretexts.org In the case of this compound, this would involve the departure of a halide leaving group to form a tertiary carbocation. libretexts.org The stability of this carbocation is a critical factor in determining the feasibility of the S_N1 pathway. fiveable.melibretexts.orgquora.com Tertiary carbocations are generally more stable than primary or secondary ones due to the electron-donating inductive effect of the alkyl groups. chemist.sgyoutube.com

However, for α-halocarbonyl compounds, S_N1 reactions are generally disfavored. jove.comjove.com The presence of the electron-withdrawing carbonyl group destabilizes the adjacent carbocation through an electrostatic interaction with the carbonyl's bond dipole. jove.comjove.com Furthermore, resonance stabilization of the carbocation is diminished as it would involve an electron-deficient oxygen atom. jove.comjove.com While tertiary alkyl halides typically react via an S_N1 mechanism due to the stability of the resulting carbocation, the electronic destabilization by the adjacent ester group in this compound makes this pathway less likely. libretexts.orgquora.com

Recent studies on the nucleophilic fluorination of related α-bromo arylacetates suggest that under certain conditions, particularly with reagents like Et₃N·3HF, an S_N1-type process can occur, leading to epimerization at the α-carbon due to the formation of a planar carbocation intermediate. nih.gov

Table 1: Factors Influencing S_N1 Pathways

| Factor | Influence on this compound |

|---|---|

| Substrate Structure | Tertiary halide structure favors S_N1, but the α-carbonyl group destabilizes the carbocation. jove.comchemist.sgjove.com |

| Leaving Group | A good leaving group is required. Bromide is a better leaving group than fluoride (B91410). libretexts.org |

| Solvent | Polar protic solvents can stabilize the carbocation intermediate, potentially favoring S_N1. libretexts.org |

| Nucleophile | The rate of an S_N1 reaction is independent of the nucleophile's concentration. libretexts.org |

The S_N2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This "backside attack" results in an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. quora.commasterorganicchemistry.comlibretexts.org

For α-halocarbonyl compounds, the S_N2 pathway is generally the preferred mechanism for nucleophilic substitution. jove.comjove.comjove.com The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com Steric hindrance around the reaction center can significantly slow down or prevent S_N2 reactions. masterorganicchemistry.com In this compound, the presence of three substituents (a methyl group, a fluorine atom, and a bromine atom) on the α-carbon creates considerable steric bulk, which would be expected to hinder the backside attack characteristic of the S_N2 mechanism. quora.com

Despite the steric hindrance, S_N2 reactions can still occur. The stereochemical outcome is a complete inversion of the configuration at the chiral center. quora.comlibretexts.orgquora.com If the starting material is a single enantiomer, the product will be the opposite enantiomer. masterorganicchemistry.com

Table 2: Key Features of the S_N2 Mechanism

| Feature | Description | Relevance to this compound |

|---|---|---|

| Kinetics | Second-order reaction; rate depends on both substrate and nucleophile concentrations. libretexts.orgmasterorganicchemistry.com | The reaction rate will be influenced by the choice and concentration of the nucleophile. |

| Mechanism | Concerted, one-step process with a single transition state. libretexts.orgquora.com | Bond formation and bond breaking occur simultaneously. |

| Stereochemistry | Inversion of configuration at the reaction center. quora.commasterorganicchemistry.comlibretexts.org | A stereospecific outcome is expected. |

| Steric Effects | Reaction rate is sensitive to steric hindrance (Methyl > Primary > Secondary >> Tertiary). masterorganicchemistry.com | The tertiary nature of the substrate will significantly slow the reaction rate. |

In nucleophilic substitution reactions, the nature of the leaving group is a crucial factor. A good leaving group is a weak base, meaning it is the conjugate base of a strong acid. masterorganicchemistry.com Generally, in both S_N1 and S_N2 reactions, the leaving group ability of halogens follows the order I > Br > Cl > F. libretexts.org This is because iodide is the weakest base and fluoride is the strongest base among the halides. libretexts.org The carbon-fluorine bond is also the strongest of the carbon-halogen bonds, making it more difficult to break. masterorganicchemistry.comlibretexts.orgchemguide.co.uk

Therefore, in nucleophilic substitution reactions of this compound, the bromide ion is expected to be the preferential leaving group over the fluoride ion. libretexts.org However, it is important to note that in nucleophilic aromatic substitution (S_NAr) reactions, the trend is often reversed, with fluorine being a better leaving group due to its strong electron-withdrawing inductive effect which stabilizes the intermediate. stackexchange.commasterorganicchemistry.com While not directly applicable to the aliphatic system of this compound, this highlights that leaving group ability can be influenced by the specific reaction mechanism and substrate.

Elimination Reactions to Form Unsaturated Esters

Elimination reactions are common competing pathways to nucleophilic substitution, particularly in the presence of a base. These reactions lead to the formation of alkenes, in this case, unsaturated esters.

The E1 (Elimination Unimolecular) mechanism, much like the S_N1 mechanism, proceeds through a carbocation intermediate. libretexts.orgmasterorganicchemistry.com The rate-determining step is the formation of the carbocation, followed by a fast deprotonation step by a base to form a double bond. chemicalnote.com Consequently, E1 reactions are typically favored by the same conditions that favor S_N1 reactions: a substrate that can form a stable carbocation, a good leaving group, and a weak base. masterorganicchemistry.com

For this compound, the formation of the α-carbonyl carbocation is destabilized, making the E1 pathway less favorable. jove.comjove.com The E1 mechanism is also considered unlikely for many fluorinated compounds due to the high strength of the carbon-fluorine bond, which would need to be broken in the rate-determining step if fluoride were the leaving group.

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. ksu.edu.sa This mechanism requires a specific stereoelectronic arrangement known as anti-periplanar geometry, where the proton being removed and the leaving group are in the same plane but on opposite sides of the carbon-carbon bond. chemistrysteps.comnumberanalytics.com

E2 reactions are favored by strong, non-nucleophilic bases and are stereoselective, often leading to the more stable (more substituted) trans-alkene, as dictated by Zaitsev's rule. ksu.edu.sachemistrysteps.comyoutube.com However, the use of a bulky base can lead to the formation of the less substituted (Hofmann) product due to steric hindrance. ksu.edu.sa

In the context of fluorinated compounds, the high electronegativity of fluorine can increase the acidity of the β-hydrogens, potentially facilitating elimination. siue.edu However, the strong C-F bond makes fluoride a poor leaving group. siue.edu In some cases, particularly with poor leaving groups and acidic protons, a variation of the elimination mechanism known as E1cB (Elimination Unimolecular conjugate Base) can occur. wikipedia.orgchemeurope.com The E1cB mechanism is a two-step process that proceeds through a carbanion intermediate. wikipedia.orgquora.com

Table 3: Comparison of E1 and E2 Pathways

| Feature | E1 Pathway | E2 Pathway |

|---|---|---|

| Mechanism | Two-step, via carbocation intermediate. libretexts.orgchemicalnote.com | One-step, concerted reaction. ksu.edu.sa |

| Kinetics | First-order, rate = k[substrate]. masterorganicchemistry.com | Second-order, rate = k[substrate][base]. ksu.edu.sa |

| Base Requirement | Weak base is sufficient. masterorganicchemistry.com | Strong base is favored. ksu.edu.sa |

| Stereochemistry | No specific stereochemical requirement for the H and leaving group. | Requires anti-periplanar arrangement of H and leaving group. chemistrysteps.comnumberanalytics.com |

| Leaving Group | Good leaving group is required. | Good leaving group is favored. |

Dehydrobromination to Generate 2-Fluoroacrylates

The elimination of hydrogen bromide from this compound is a significant reaction that yields methyl 2-fluoroacrylate, a valuable monomer for the synthesis of fluorinated polymers. This transformation is typically achieved through a base-mediated dehydrobromination reaction.

The reaction generally proceeds via an E2 (elimination, bimolecular) mechanism, where a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, and the bromide ion is simultaneously eliminated. The presence of the electron-withdrawing fluorine atom and the ester group increases the acidity of the α-proton, facilitating its abstraction by a base.

Commonly employed bases for this transformation include organic, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base and reaction conditions is crucial to favor the desired elimination reaction and minimize potential side reactions, such as nucleophilic substitution. To prevent the polymerization of the resulting acrylate, a polymerization inhibitor like hydroquinone (B1673460) is often added to the reaction mixture.

Table 1: Exemplary Conditions for Dehydrobromination of this compound

| Base | Solvent | Additive | Product | Reference |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Not specified | Polymerization inhibitor | Methyl 2-fluoroacrylate | rsc.org |

Ester Hydrolysis and Transesterification Kinetics

The ester group in this compound is susceptible to hydrolysis and transesterification reactions, common transformations for esters.

Ester Hydrolysis:

Ester hydrolysis can be catalyzed by either acid or base. chemguide.co.uk

Acid-catalyzed hydrolysis: This reversible reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, 2-bromo-2-fluoropropanoic acid. youtube.com

Base-catalyzed hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com The elimination of the methoxide (B1231860) ion leads to the formation of the carboxylate salt of 2-bromo-2-fluoropropanoic acid. masterorganicchemistry.com Subsequent acidification is required to obtain the free carboxylic acid. masterorganicchemistry.com

The presence of the electron-withdrawing fluorine and bromine atoms is expected to influence the rate of hydrolysis. Generally, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Studies on other fluorinated esters have shown that increasing the number of fluorine atoms can significantly decrease the hydrolytic stability. nih.gov

Transesterification:

Reduction Chemistry of the Ester and Halogen Functionalities

The reduction of this compound can potentially occur at two sites: the ester group and the carbon-halogen bonds.

Reduction of the Ester Group:

The reduction of esters typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol, 2-bromo-2-fluoro-1-propanol. Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters under standard conditions. masterorganicchemistry.comyoutube.com

Reduction of the Carbon-Halogen Bonds:

The reactivity of the C-Br and C-F bonds towards reduction can differ. The C-Br bond is generally more susceptible to reduction than the C-F bond. Reducing agents like sodium borohydride have been shown to reduce α-haloketones, suggesting a potential for the reduction of the C-Br bond in this compound. vu.nl The reaction would likely proceed via nucleophilic attack of the hydride on the carbon bearing the bromine atom.

One-pot reductive allylation of α-fluorinated esters has been investigated, suggesting that the ester can be reduced to an intermediate that then undergoes further reaction. gist.ac.kr This highlights the possibility of selectively targeting the ester or halogen functionalities based on the choice of reducing agent and reaction conditions.

Radical Reactions and Mechanistic Investigations

The presence of a weak C-Br bond allows this compound to participate in radical reactions.

Utilization as Initiators in Controlled Radical Polymerization (by analogy to methyl 2-bromopropionate)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for creating well-defined polymers. wikipedia.org This method relies on the reversible activation of a dormant species, typically an alkyl halide, by a transition metal complex to generate a propagating radical. wikipedia.org

By analogy to structurally similar α-haloesters like methyl 2-bromopropionate and ethyl 2-bromoisobutyrate, this compound is expected to be an effective initiator for ATRP. wikipedia.orgnih.govsigmaaldrich.comacs.orgcmu.eduyoutube.comsigmaaldrich.com The C-Br bond can be homolytically cleaved by a lower oxidation state transition metal catalyst (e.g., Cu(I) complex) to form a carbon-centered radical that can initiate the polymerization of various vinyl monomers. The presence of the fluorine atom may influence the stability of the resulting radical and the kinetics of the initiation process. The general mechanism involves a reversible equilibrium between the active (propagating radical) and dormant (alkyl halide) species, which allows for controlled polymer growth. wikipedia.org

Table 2: Components of a Typical ATRP System Using an α-Haloester Initiator

| Component | Function | Example | Reference |

| Monomer | Building block of the polymer | Styrene, (meth)acrylates | wikipedia.orgcmu.edu |

| Initiator | Source of the initial radical | Ethyl 2-bromoisobutyrate | sigmaaldrich.comsigmaaldrich.com |

| Catalyst | Transition metal complex | CuBr/Ligand | wikipedia.org |

| Ligand | Solubilizes the metal salt and tunes its reactivity | Bipyridine derivatives, triphenylphosphine | wikipedia.orgcmu.edu |

| Solvent | Dissolves the reaction components | Toluene, anisole | sigmaaldrich.com |

Intermolecular and Intramolecular Radical Additions

The carbon-centered radical generated from this compound can participate in both intermolecular and intramolecular addition reactions.

Intermolecular Radical Additions: The radical can add across the double or triple bonds of unsaturated compounds. For instance, radical addition to fluorinated acrylates has been studied, indicating the feasibility of such reactions. nih.gov These additions are a powerful tool for forming new carbon-carbon bonds.

Intramolecular Radical Additions (Radical Cyclization): If the molecule contains a suitably positioned unsaturated moiety, the initially formed radical can undergo cyclization. thieme-connect.de Studies on the intramolecular radical cyclization of related compounds, such as N-allyl-2-bromo-2,2-difluoro-N-arylacetamides, have demonstrated the formation of cyclic structures. rsc.org This suggests that derivatives of this compound containing an appropriately placed double or triple bond could undergo similar cyclization reactions to form functionalized cyclic compounds.

Metal-Catalyzed Transformations

The carbon-bromine bond in this compound serves as a handle for various metal-catalyzed transformations, most notably cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

By analogy to other α-halo esters and gem-bromofluoroalkenes, this compound is expected to participate in cross-coupling reactions catalyzed by transition metals like palladium, nickel, or copper. documentsdelivered.comorganic-chemistry.orgmdpi.comrsc.org

Potential cross-coupling partners could include:

Organoboron reagents (Suzuki coupling): Reaction with boronic acids or esters would lead to α-fluoro-α-aryl or α-alkenyl propanoates.

Organotin reagents (Stille coupling): Coupling with organostannanes offers another route to introduce various organic fragments. documentsdelivered.com

Organosilicon reagents (Hiyama coupling): Aryl or alkenyl silanes can be used as coupling partners, as demonstrated in the asymmetric cross-coupling of racemic α-bromo esters. organic-chemistry.org

Terminal alkynes (Sonogashira coupling): This would result in the formation of α-fluoro-α-alkynyl propanoates.

The catalytic cycle for these reactions typically involves three main steps: oxidative addition of the α-bromo ester to the low-valent metal center, transmetalation with the organometallic coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. The presence of the fluorine atom can influence the rates of these elementary steps.

Table 3: Common Metal-Catalyzed Cross-Coupling Reactions Applicable to α-Halo Esters

| Reaction Name | Coupling Partner | Catalyst (Typical) | Product Type | Reference |

| Suzuki Coupling | Organoboron Reagent | Palladium | α-Aryl/Alkenyl Ester | acs.org |

| Stille Coupling | Organotin Reagent | Palladium | α-Aryl/Alkenyl Ester | documentsdelivered.com |

| Hiyama Coupling | Organosilicon Reagent | Nickel/Palladium | α-Aryl/Alkenyl Ester | organic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | α-Alkynyl Ester | N/A |

Reformatsky-Type Reactions with Carbonyl Compounds (by analogy to alpha-bromoesters)

The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters through the reaction of an α-haloester with a carbonyl compound, typically in the presence of zinc metal. researchgate.netwikipedia.orgbyjus.com The reaction commences with the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester, forming an organozinc reagent known as a Reformatsky enolate. wikipedia.orgnrochemistry.com This enolate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester functionality. wikipedia.org

The general mechanism involves the following steps:

Formation of the Reformatsky Enolate: Zinc dust reacts with the α-haloester to form an organozinc intermediate. wikipedia.orgnrochemistry.com

Coordination: The carbonyl oxygen of an aldehyde or ketone coordinates to the zinc atom of the enolate. wikipedia.org

C-C Bond Formation: A new carbon-carbon bond is formed between the enolate and the carbonyl carbon, leading to a β-hydroxy ester after acidic workup. researchgate.netwikipedia.org

While specific studies on this compound in Reformatsky reactions are not extensively detailed in the provided search results, its reactivity can be inferred by analogy to similar α-haloesters. For instance, the enantioselective Reformatsky-type reaction of ethyl iodofluoroacetate with ketones has been successfully achieved, yielding α-fluoro-β-hydroxy esters with high diastereoselectivities and enantioselectivities. rsc.org This suggests that this compound could similarly serve as a precursor to fluorinated β-hydroxy esters, which are valuable building blocks in medicinal and agricultural chemistry. The presence of the fluorine atom is expected to influence the reactivity and stereoselectivity of the reaction. le.ac.uk

The reaction conditions, such as the choice of metal (zinc, indium, etc.) and solvent, can significantly impact the yield and selectivity of the Reformatsky reaction. wikipedia.orgorganic-chemistry.org

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for constructing carbon-carbon bonds. nih.govillinois.edu These reactions typically involve the coupling of an organic halide with an organometallic reagent. Given the structure of this compound, it can potentially participate in various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Reaction: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov (Fluoroarene)tricarbonylchromium(0) complexes have been shown to undergo Suzuki reactions, indicating that fluorinated compounds can be suitable substrates. rsc.org The reaction tolerates a wide range of functional groups. nih.gov While direct examples with this compound are not provided, its bromo- and fluoro-substituents suggest potential for selective C-Br bond activation under appropriate catalytic conditions.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction has been successfully applied to fluorinated substrates. For example, the Heck reaction of gem-difluoroalkenes has been reported to proceed via C-F bond activation. acs.org Additionally, Mizoroki-Heck reactions of aromatic bromides with fluorous alkenes have been developed, demonstrating the utility of this reaction for incorporating fluorinated moieties. researchgate.net This suggests that this compound could potentially undergo Heck-type couplings, likely involving the more reactive C-Br bond.

The choice of catalyst, ligands, base, and solvent system is crucial for the success and selectivity of these cross-coupling reactions. nih.govnih.gov The table below summarizes key aspects of these cross-coupling reactions.

| Reaction Type | Key Reactants | Catalyst System | General Product |

| Suzuki-Miyaura | Organohalide, Organoboron reagent | Palladium catalyst, Base | Biaryl or Alkylated/Vinylic compound |

| Heck | Unsaturated halide, Alkene | Palladium catalyst, Base | Substituted alkene |

Biocatalytic Transformations and Enzymatic Reactivity

The enzymatic reactivity of this compound is of interest for potential applications in biocatalysis and for understanding its environmental fate. This section explores its interaction with dehalogenase enzymes and its potential as a substrate in other enzyme-catalyzed reactions.

Behavior with Dehalogenase Enzymes and C-F Bond Stability

Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds. nih.govcapes.gov.br The stability of the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, makes it particularly resistant to cleavage. nih.gov However, some dehalogenases have been shown to act on fluorinated compounds. For instance, fluoroacetate (B1212596) dehalogenases can cleave the C-F bond in fluoroacetate. nih.gov

Studies on the enzymatic hydrolysis of methyl 2-fluoro-2-arylpropionates by lipases from Candida rugosa and Candida cylindracea revealed that besides the expected hydrolysis of the ester group, the formation of by-products resulting from the elimination of the fluoride ion occurs. researchgate.net This indicates that under certain enzymatic conditions, the C-F bond can be destabilized and cleaved. The mechanism is hypothesized to involve the formation of an α-carboxy-stabilized carbocation after enzymatic hydrolysis, which can then react with water to form a 2-hydroxypropionic acid derivative or undergo elimination to form an acrylic acid derivative. researchgate.net

The stability of the C-F bond in this compound in the presence of dehalogenases is expected to be high, but the presence of the bromine atom might influence its susceptibility to enzymatic action. The hydrolysis of the ester group, as seen with lipases, could be a prerequisite for any subsequent dehalogenation. The table below summarizes the products observed from the enzymatic hydrolysis of related compounds.

| Substrate | Enzyme | Primary Product | By-products |

| Methyl 2-fluoro-2-arylpropionates | Candida rugosa lipase (B570770) | 2-Aryl-2-fluoropropionic acid | 2-Hydroxy-2-arylpropionic acid, 2-Arylacrylic acid |

Potential as Substrates in Enzyme-Catalyzed Reactions

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic compounds. mdpi.comnih.gov The enzymatic hydrolysis of racemic esters is a common strategy to obtain enantiomerically enriched acids and alcohols.

The study on the enzymatic hydrolysis of methyl 2-fluoro-2-arylpropionates demonstrated that lipases can act on these substrates. researchgate.net However, the formation of by-products through the elimination of fluoride indicates that the desired hydrolysis reaction competes with elimination pathways. The presence of electron-releasing groups on the aromatic ring of the substrate was found to increase the amount of the 2-hydroxypropionic acid by-product. researchgate.net

This suggests that while this compound could be a substrate for lipases, the efficiency and selectivity of the enzymatic reaction would likely be influenced by the stability of the resulting fluorinated acid and the potential for side reactions. The kinetic resolution of similar compounds, such as aryloxy-propan-2-yl acetates, has been successfully achieved using lipases, yielding enantiomerically pure intermediates. mdpi.com Therefore, with careful optimization of the reaction conditions (e.g., choice of enzyme, solvent, and acyl acceptor), it might be possible to achieve a successful kinetic resolution of this compound. nih.gov

Applications and Advanced Research Directions Involving Methyl 2 Bromo 2 Fluoropropanoate

Role in Pharmaceutical Chemistry and Drug Discovery

The incorporation of fluorine into drug molecules is a widely used strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. mdpi.com Methyl 2-bromo-2-fluoropropanoate serves as a key reagent in this context, providing a direct route to introduce a fluorinated stereocenter into potential drug candidates.

Precursor for Fluorinated Active Pharmaceutical Ingredients

This compound and its derivatives are crucial intermediates in the synthesis of complex, fluorinated active pharmaceutical ingredients (APIs). The presence of both a bromo and a fluoro group on the α-carbon of the propionate (B1217596) structure allows for sequential and stereocontrolled reactions to build chiral molecules.

A significant example is in the development of antiviral agents. Research has led to the discovery of a series of 2'-α-fluoro,2'-β-bromo-ribonucleosides, which, as their phosphoramidate (B1195095) prodrugs, have demonstrated potent, pan-genotypic inhibitory activity against the Hepatitis C virus (HCV). researchgate.net The synthesis of these complex nucleoside analogues relies on building blocks that can introduce the critical fluoro-bromo stereocenter, a role for which derivatives of 2-bromo-2-fluoropropanoic acid are well-suited. researchgate.net

Table 1: Examples of Pharmaceutical Precursor Applications

| Precursor Type | Target API Class | Therapeutic Area |

|---|

Design of Metabolically Stable Fluorinated Analogues

A primary challenge in drug discovery is overcoming rapid metabolism of a drug molecule by the body, which can lead to a short duration of action. Introducing fluorine at a metabolically vulnerable position is a common strategy to block this breakdown. mdpi.com This is because the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage.

This compound is an ideal reagent for this "metabolic switching" strategy. By incorporating the 2-fluoro-propanoate moiety, medicinal chemists can create analogues of existing drugs or new chemical entities where a metabolically labile α-proton on an ester group is replaced by a fluorine atom. This substitution can prevent enzymatic oxidation at that position, thereby enhancing the metabolic stability and extending the half-life of the drug. mdpi.comnih.gov This concept, known as bioisosterism, allows for the fine-tuning of a drug's pharmacokinetic profile without drastically altering its shape or ability to bind to its target. nih.gov

Synthesis of Radiopharmaceutical Precursors (e.g., 18F-Labeled Compounds via related alpha-bromoesters)

Positron Emission Tomography (PET) is a powerful diagnostic imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F). The synthesis of these tracers requires precursors that can be rapidly and efficiently labeled with ¹⁸F. Alpha-bromoesters have proven to be excellent precursors for this purpose.

A close analogue, methyl 2-bromopropionate, is used as a starting reagent for the synthesis of 2-¹⁸F-fluoropropionic acid, a PET imaging agent investigated for prostate cancer. chemicalbook.com The synthesis involves a nucleophilic substitution reaction where the bromide leaving group is replaced by the [¹⁸F]fluoride ion. Given this precedent, this compound is a highly suitable precursor for creating ¹⁸F-labeled compounds. The bromo group serves as an excellent leaving group for nucleophilic ¹⁸F-fluorination, allowing for the efficient, late-stage introduction of the radioisotope into a molecule. This modular approach is a cornerstone of modern radiopharmaceutical chemistry. chemicalbook.com

Development of Enzyme Modulators and Inhibitors (e.g., GABA-T related studies)

The unique electronic properties of fluorine make it a valuable tool in the design of enzyme inhibitors. Fluorinated functional groups can act as bioisosteres of other groups, participate in key binding interactions, or serve as part of a mechanism-based inactivator, often termed a "suicide substrate." nih.govnih.gov While direct studies linking this compound to γ-aminobutyric acid aminotransferase (GABA-T) are not prominent, its structure is relevant to the broader field of enzyme inhibition.

For example, α-fluorinated ketones are known to act as potent transition-state analogue inhibitors of serine proteases. nih.gov The electrophilic nature of the carbon bearing the fluorine atom makes it susceptible to attack by nucleophilic residues in an enzyme's active site, leading to a stable, covalent adduct and inactivation of the enzyme. nih.gov The α-bromo-α-fluoro ester motif in this compound can be chemically transformed into such reactive "warheads." This makes the compound a versatile starting material for creating targeted enzyme inhibitors for a variety of therapeutic applications. Research into the inhibition of GABA-T often involves modifying the GABA substrate to create inactivators; vigabatrin, for instance, leads to an increase in GABA concentration by inhibiting its breakdown. nih.gov The structural elements of this compound could be incorporated into substrate analogues to explore new mechanisms of enzyme modulation.

Contributions to Agrochemical Development

The strategic incorporation of fluorine is a growing trend in the agrochemical industry, leading to the development of more potent and selective herbicides, insecticides, and fungicides. nih.govresearchgate.net Fluorinated compounds now represent a significant portion of all modern agrochemicals, valued for their ability to enhance biological activity and metabolic stability in target organisms. researchgate.net

Propionic acid and its derivatives are known to have herbicidal properties. google.com this compound serves as a valuable building block for synthesizing more complex fluorinated agrochemicals. By incorporating the fluoropropionate moiety, chemists can develop novel active ingredients with potentially improved efficacy and a more desirable environmental profile. nih.gov The trifluoromethyl group (CF₃) is particularly common in agrochemicals, and while distinct, the principles of using fluorinated building blocks to fine-tune properties like lipophilicity and resistance to metabolic degradation are shared. researchgate.net The development of novel fluorinated galegine (B1196923) analogues, for instance, has yielded compounds with potent insecticidal activity against aphids. nih.gov This highlights the potential for using building blocks like this compound to create new classes of crop protection agents.

Applications in Materials Science and Polymer Chemistry

Atom Transfer Radical Polymerization (ATRP) is a powerful "living" polymerization technique that allows for the synthesis of polymers with precisely controlled architectures, molecular weights, and functionalities. cmu.edu The key to this control is the initiator, a molecule that begins the polymerization process. Alkyl halides, particularly those with an α-bromo ester structure, are among the most effective initiators for ATRP. cmu.eduwarwick.ac.uk

This compound is an excellent candidate for an ATRP initiator. Its non-fluorinated analogue, methyl 2-bromopropionate, is a commonly used initiator for the controlled polymerization of monomers like methyl methacrylate (B99206) (MMA) and glycidyl (B131873) acrylate. cmu.edu The process works through the reversible activation of the carbon-bromine bond by a transition metal catalyst (typically copper-based), which generates a propagating radical in a controlled manner. cmu.edu

Table 2: Role of Bromo-propanoate Initiators in ATRP

| Initiator Example | Monomer(s) | Resulting Polymer Type | Key Feature |

|---|---|---|---|

| Methyl 2-bromopropionate | Methyl Methacrylate (MMA) | Well-defined poly(methyl methacrylate) | Controlled molecular weight, low polydispersity cmu.eduwarwick.ac.uk |

| Ethyl 2-bromoisobutyrate | Styrene, Acrylates | Functional polymers, Block copolymers | Versatile for various monomer classes cmu.edu |

Using this compound as an initiator in ATRP would allow for the synthesis of well-defined polymers with a fluorine atom precisely positioned at the starting point of each polymer chain. This would create fluorinated polymers with unique properties, such as altered thermal stability, surface energy (hydrophobicity), and refractive index, which are highly desirable for advanced materials applications in coatings, electronics, and biomedical devices. umich.edu

Monomer for Specialty Fluoropolymers

While not a conventional monomer for building long polymer backbones, this compound can be conceptualized as a functional monomer for introducing specific properties into fluoropolymers. Specialty fluoropolymers are prized for their exceptional thermal stability, chemical resistance, and unique surface properties. The incorporation of the bromo-fluoro-ester moiety can be used to modify polymer chains, introducing reactive sites or specific functionalities.

For instance, the bromine atom can serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of functional molecules. The fluoro-ester group, on the other hand, can enhance the polymer's thermal properties and influence its solubility and surface energy. Although not widely documented as a primary monomer, its potential lies in the creation of functional comonomers or in the surface modification of existing fluoropolymers.

Initiation of Controlled Polymer Architectures

A more prominent role for this compound in polymer chemistry is as an initiator for controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). rsc.org ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow polydispersity, and complex architectures such as block copolymers and star polymers.

The effectiveness of an ATRP initiator relies on the lability of the carbon-halogen bond. In this compound, the carbon-bromine bond is sufficiently weak to be reversibly cleaved by a transition-metal catalyst (typically copper-based), generating a radical that can initiate the polymerization of various monomers. Its structural analogue, methyl 2-bromopropionate, is a well-established initiator in ATRP. tcichemicals.comresearcher.life The presence of the α-fluorine atom in this compound is expected to modulate the initiation kinetics due to its strong electron-withdrawing nature, offering finer control over the polymerization process.

Research in this area has demonstrated the use of similar functional initiators to create advanced polymer structures. For example, a cyclic ester containing a 2-bromo-2-methylpropionyl group has been used as both a monomer for ring-opening polymerization and an initiator for ATRP, enabling the synthesis of graft copolymers with a polyester (B1180765) backbone and polymethacrylate (B1205211) grafts. cmu.edu This highlights the potential of molecules like this compound to serve as a bridge between different polymerization techniques to create novel polymer architectures.

Table 1: Research Findings on Related ATRP Initiators

| Initiator/Monomer | Polymerization Technique(s) | Resulting Architecture | Key Finding | Reference |

|---|---|---|---|---|

| Methyl 2-bromopropionate | ATRP | Linear homopolymers | Effective initiator for controlled radical polymerization. | tcichemicals.comresearcher.life |

Utility in Asymmetric Synthesis and Chiral Technologies

The presence of a stereocenter at the α-position makes chiral this compound a highly valuable building block in asymmetric synthesis. The synthesis of enantiomerically pure molecules is of paramount importance in the pharmaceutical and agrochemical industries, where one enantiomer often exhibits the desired biological activity while the other may be inactive or even harmful.

Chiral Building Block in Enantioselective Pathways

Enantiomerically pure α-fluoro-substituted esters are important precursors for a variety of biologically active molecules. The challenge often lies in the stereoselective introduction of the fluorine atom. By starting with an enantiomerically resolved form of this compound, chemists can bypass this difficult step and use the compound as a scaffold to build more complex chiral molecules.

The bromine atom provides a versatile handle for a range of chemical transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at the chiral center with retention or inversion of configuration, depending on the reaction mechanism. For example, the bromine can be displaced by a carbon, nitrogen, or oxygen nucleophile to create new C-C, C-N, or C-O bonds, respectively, all while preserving the stereochemistry at the fluorine-bearing carbon. Recent studies have highlighted the successful enantioselective synthesis of tertiary α-fluoroesters through other catalytic methods, underscoring the importance and demand for such chiral building blocks. nih.gov

Stereodivergent Synthesis of Complex Molecules

Stereodivergent synthesis is an advanced strategy that allows for the selective synthesis of any possible stereoisomer of a molecule with multiple stereocenters from a common starting material. Given that this compound contains a stereocenter, it has the potential to be a key component in such synthetic pathways.

A hypothetical stereodivergent approach could involve the reaction of a chiral enantiomer of this compound with a prochiral nucleophile or electrophile. By carefully selecting the catalysts and reaction conditions, it would be possible to control the stereochemical outcome of the reaction, leading to the formation of different diastereomers. For instance, one catalyst system might favor the formation of the (R,S)-diastereomer, while another could be tuned to produce the (R,R)-diastereomer from the same (R)-enantiomer of the starting material. Although specific examples utilizing this compound are not yet prevalent in the literature, its structure is ideally suited for this type of advanced synthetic planning.

Explorations in Novel Synthetic Methodologies

The unique reactivity of this compound makes it a target for the development of new synthetic methods, particularly for the creation of novel fluorinated compounds that are otherwise difficult to access.

Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of methyl 2-bromo-2-fluoropropanoate, offering detailed insight into its molecular framework through the analysis of various atomic nuclei.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the structure of the molecule.

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two types of proton environments: the methyl group of the ester and the methyl group attached to the C2 carbon. The ester methyl protons (-OCH₃) would appear as a singlet, while the C3 methyl protons (-CH₃) would exhibit splitting due to coupling with the neighboring fluorine atom, resulting in a doublet.

The ¹³C NMR spectrum provides evidence for the four unique carbon environments in the molecule. docbrown.info The presence of two distinct chemical shifts confirms the two different carbon environments of the four carbon atoms. docbrown.info The carbon atom bonded to both bromine and fluorine (C2) is significantly influenced by the electronegativity of these halogens. The chemical shift of a carbon attached to a bromine atom is typically in the range of 25-65 ppm. docbrown.info The carbonyl carbon of the ester group appears at the lowest field, a characteristic feature of ester functionalities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| ¹H | -OCH₃ | ~3.8 | Singlet (s) | N/A |

| ¹H | -CH₃ | ~1.9 | Doublet (d) | ³JHF |

| ¹³C | C=O | ~165-170 | Doublet (d) | ²JCF |

| ¹³C | C2 | ~70-85 | Doublet (d) | ¹JCF |

| ¹³C | -OCH₃ | ~53 | Singlet (s) | N/A |

| ¹³C | C3 | ~20-25 | Doublet (d) | ²JCF |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. huji.ac.il ¹⁹F NMR is characterized by a wide chemical shift range, which minimizes the likelihood of signal overlap, even in complex molecules. huji.ac.ildiva-portal.org This technique is particularly useful for quantitative analysis, allowing for the determination of purity or the ratio of fluorinated compounds in a mixture with high accuracy. chemrxiv.org

For this compound, the ¹⁹F NMR spectrum would display a single resonance, as there is only one fluorine environment in the molecule. This signal would be split into a quartet due to coupling with the three equivalent protons of the adjacent methyl group (C3). The ability to obtain well-separated multiplets makes ¹⁹F NMR a robust tool for quantitative studies, often yielding accuracies of ±1% with appropriate experimental parameters. huji.ac.il

While specific studies employing Diffusion-Ordered Spectroscopy (DOSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) on this compound are not widely reported, these advanced NMR techniques are powerful tools for studying chirality and molecular interactions. This compound is a chiral molecule, with the C2 carbon being a stereocenter.

DOSY separates NMR signals of different species in a mixture based on their translational diffusion coefficients. While enantiomers possess identical diffusion rates, DOSY can be used for chiral discrimination in the presence of a chiral solvating agent, which forms diastereomeric complexes with differing hydrodynamic radii and thus, different diffusion rates.

ROESY is used to detect spatial proximities between atoms within a molecule. For chiral analysis, ROESY can be employed in conjunction with a chiral auxiliary to identify differential intramolecular or intermolecular NOEs in the resulting diastereomeric complexes, helping to elucidate the absolute configuration or enantiomeric purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its bonds. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Alkyl | C-H | 2950-3000 | Medium-Strong |

| Ester | C=O | ~1750 | Strong, Sharp |

| Ester | C-O | 1100-1300 | Strong |

| Fluoroalkane | C-F | 1000-1100 | Strong |

| Bromoalkane | C-Br | 500-600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound (C₄H₆BrFO₂). HRMS measures the m/z ratio to a very high degree of accuracy, allowing for the determination of the elemental composition from the exact mass.

A key diagnostic feature in the mass spectrum of a monobrominated compound is the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 intensity ratio. docbrown.info This pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). The fragmentation pattern would likely involve the loss of the bromine atom or cleavage of the ester group, leading to characteristic fragment ions that further support the proposed structure. docbrown.info

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable tools for the analysis of this compound, providing critical information on sample purity and the separation of stereoisomers.

Gas chromatography (GC) is a primary method for monitoring the progress of reactions that synthesize this compound and for determining the purity of the final product. The technique separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. In the context of this compound, GC can be used to detect the presence of starting materials, intermediates, and byproducts, thereby offering a snapshot of the reaction's completeness.

For purity assessment, a sample of this compound is injected into the GC instrument, where it is vaporized and carried by an inert gas through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification when compared to a known standard. The area under the resulting peak in the chromatogram is proportional to the amount of the compound present, allowing for quantitative purity analysis. Commercial suppliers often specify a minimum purity level, such as ≥96.0%, as determined by GC. thermofisher.comthermofisher.com

Table 1: GC Purity Specifications for a Related Compound

| Parameter | Specification |

|---|---|

| Assay (GC) | ≥96.0% |

| Appearance | Clear colorless liquid |

This table is based on data for a structurally similar compound, methyl 2-bromo-3-fluoropropionate, as specific GC purity data for this compound was not available in the search results. thermofisher.comthermofisher.com

Since this compound possesses a chiral center at the second carbon atom, it exists as a pair of enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these non-superimposable mirror images. This separation is crucial for studying the properties and activities of individual enantiomers, as they can exhibit different biological and chemical behaviors.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Cyclodextrin (B1172386) derivatives are commonly employed as CSPs for the enantioseparation of related chiral compounds like 2-bromopropionates. nih.gov For instance, studies on alkyl 2-bromopropionates have demonstrated that different cyclodextrin derivatives can achieve baseline separation of enantiomers. nih.gov While specific studies on the chiral separation of this compound were not found, the principles and methods applied to similar structures are directly relevant. The successful separation of enantiomers of methyl 2-bromopropionate has been achieved using various cyclodextrin-based columns. nih.gov

Table 2: Examples of Chiral Stationary Phases for Separation of Related Compounds

| Chiral Compound | Chiral Stationary Phase (CSP) | Outcome |

|---|---|---|

| Methyl 2-bromopropionate | 2,3,6-tri-O-methyl-β-CD | Baseline separation nih.gov |

| Ethyl 2-bromopropionate | 2,3,6-tri-O-methyl-β-CD | Baseline separation nih.gov |

This table illustrates the types of chiral stationary phases used for separating compounds structurally similar to this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can then be compared to the theoretical values calculated from the compound's molecular formula (C4H6BrFO2). This comparison serves as a crucial verification of the compound's identity and purity.

For this compound, the theoretical elemental composition is as follows:

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 25.98 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 3.28 |

| Bromine | Br | 79.90 | 1 | 79.90 | 43.19 |

| Fluorine | F | 19.00 | 1 | 19.00 | 10.27 |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.30 |

| Total | | | | 184.99 | 100.00 |

Experimental data from elemental analysis of a synthesized sample of this compound would be expected to closely match these theoretical percentages, within acceptable experimental error, to confirm the correct elemental makeup of the molecule.

Future Research Perspectives and Emerging Challenges

Development of Eco-Friendly and Sustainable Synthetic Processes

The increasing demand for environmentally benign chemical manufacturing necessitates a shift away from traditional synthetic methods that often rely on hazardous reagents and produce significant waste. For methyl 2-bromo-2-fluoropropanoate and related fluorinated compounds, future research will be pivotal in developing greener and more sustainable synthetic pathways.

One promising avenue is the adoption of continuous flow and microreactor technology . rsc.orgrsc.org These systems offer superior control over reaction parameters such as temperature and mixing, which is crucial for managing highly exothermic halogenation reactions. rsc.orgrsc.org The small reactor dimensions enhance heat exchange, minimizing the risk of thermal runaways and improving process safety. rsc.org Furthermore, microreactors can enable the use of highly reactive and hazardous reagents like elemental halogens in a more contained and safer manner, potentially increasing yield and reducing byproducts. rsc.orgrsc.org The adaptation of such technologies for processes like Fischer-Tropsch synthesis demonstrates their potential for complex chemical transformations. micromeritics.comazom.com

Another key area is the exploration of enzymatic synthesis . Biocatalysis offers a highly selective and environmentally friendly alternative to conventional chemical synthesis. nih.gov Enzymes like fluorinases, which can form carbon-fluorine bonds, and various dehydrogenases and transaminases could be engineered and optimized for the synthesis of fluorinated building blocks. nih.govnih.govtib.eu Research into the enzymatic production of fluorinated alanines has shown that biocatalysis can achieve high yields and enantiomeric excess, providing a model for the potential synthesis of chiral fluorinated esters. nih.gov

| Sustainable Synthesis Approach | Potential Advantages for this compound | Key Research Challenges |

| Microreactor Technology | Enhanced safety, better temperature control, improved yield and selectivity, potential for automation. rsc.orgrsc.org | Reactor design and material compatibility, scaling up from laboratory to industrial production. micromeritics.com |

| Enzymatic Synthesis | High selectivity (chemo-, regio-, and stereo-), mild reaction conditions, reduced environmental impact. nih.govnih.gov | Enzyme discovery and engineering, substrate scope limitations, enzyme stability and cost. |

Expanding Catalytic Asymmetric Synthesis to Novel Transformations

The presence of a quaternary chiral center in this compound makes its stereoselective synthesis a significant challenge. escholarship.org The development of robust catalytic asymmetric methods is crucial for producing enantiomerically pure forms of this compound, which are essential for applications in pharmaceuticals and agrochemicals where specific stereoisomers often exhibit desired biological activity.

Future research will likely focus on designing novel chiral catalysts, including both organocatalysts and metal-based systems, capable of controlling the stereochemistry of the fluorination and bromination steps. nih.govnih.gov The synthesis of compounds with adjacent quaternary stereocenters is a particularly difficult problem in organic chemistry, and developing methods for this would be a major breakthrough. acs.org Methodologies using chiral primary amine catalysts have shown success in the enantioselective fluorination of α-branched aldehydes, which could be adapted for α-halo esters. rsc.orgrsc.org Similarly, chiral phosphoric acid catalysts have demonstrated high stereoselectivity in multicomponent reactions, suggesting their potential applicability.

The challenge lies in creating a catalytic system that can effectively differentiate between the two halogens and control the formation of a specific stereoisomer. Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, has been shown to be effective in the fluorination of α-chloroaldehydes and could be a viable strategy. beilstein-journals.org

In Silico Studies and Computational Chemistry for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding the intricate details of reaction mechanisms involving complex molecules like this compound. researchgate.net In silico studies can provide valuable insights into transition states, reaction kinetics, and the influence of various factors on stereoselectivity.

For instance, DFT calculations can elucidate the hyperconjugative effects that influence the reactivity of α-halocarbonyl compounds. nih.gov Understanding these electronic effects is key to predicting how this compound will behave with different nucleophiles and under various reaction conditions. Computational models can also predict the conformational preferences of the molecule, which can impact its reactivity.

Future research will likely involve a synergistic approach, combining experimental work with computational studies to:

Predict Reaction Outcomes: Simulate reactions to predict the most likely products and their stereochemistry.

Optimize Reaction Conditions: Identify the optimal catalysts, solvents, and temperatures for desired transformations.

Design New Catalysts: Model the interaction between the substrate and potential catalysts to design more efficient and selective catalytic systems. researchgate.net

Designing Next-Generation Bioactive Molecules with Enhanced Properties

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. escholarship.orgnih.gov The unique α-bromo-α-fluoro ester moiety of this compound makes it a highly attractive building block for the synthesis of novel bioactive compounds.

Future research in this area will focus on utilizing this compound as a precursor to create a new generation of pharmaceuticals and agrochemicals. beilstein-journals.org The bromine atom serves as a versatile handle for further chemical modifications through cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of diverse functional groups. wikipedia.org The presence of the adjacent fluorine atom can significantly influence the electronic properties and conformation of the final molecule, potentially leading to enhanced biological activity. escholarship.org